Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 54752-15-7
VCID: VC11670782
InChI: InChI=1S/C5H7N3O3/c1-2-11-4(9)3-6-5(10)8-7-3/h2H2,1H3,(H2,6,7,8,10)
SMILES: CCOC(=O)C1=NNC(=O)N1
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate

CAS No.: 54752-15-7

Cat. No.: VC11670782

Molecular Formula: C5H7N3O3

Molecular Weight: 157.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate - 54752-15-7

Specification

CAS No. 54752-15-7
Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
IUPAC Name ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C5H7N3O3/c1-2-11-4(9)3-6-5(10)8-7-3/h2H2,1H3,(H2,6,7,8,10)
Standard InChI Key LBTKNCHANGRMBT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC(=O)N1
Canonical SMILES CCOC(=O)C1=NNC(=O)N1

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylate belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles. The compound’s IUPAC name, ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate, reflects its tautomeric equilibrium between 1H- and 4H-forms. Key identifiers include:

PropertyValue
CAS Number54752-15-7
Molecular FormulaC5H7N3O3\text{C}_5\text{H}_7\text{N}_3\text{O}_3
Molecular Weight157.13 g/mol
SMILESCCOC(=O)C1=NNC(=O)N1
InChI KeyLBTKNCHANGRMBT-UHFFFAOYSA-N

The planar triazole ring facilitates conjugation with the ester group, as evidenced by its pKa\text{p}K_a values and resonance stabilization.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of ethyl 5-oxo-4,5-dihydro-1H-[1, triazole-3-carboxylate typically involves cyclocondensation or esterification strategies:

Cyclocondensation of Hydrazine Derivatives

A common approach utilizes hydrazine hydrochloride and diethyl oxalacetate in benzene/acetic acid under reflux (100°C, 24 h), yielding the triazole core via intramolecular cyclization . For example:

  • Step 1: Diethyl oxalacetate sodium salt is dissolved in benzene and stirred for 20 minutes.

  • Step 2: Acetic acid is added to protonate intermediates.

  • Step 3: Hydrazine hydrochloride induces cyclization, forming the triazole ring .

This method achieves a 92% yield, with purity confirmed by LRMS (m/z=157 [M+H]+m/z = 157 \text{ [M+H]}^+) .

Esterification of Triazole Carboxylic Acids

An alternative route involves esterifying 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylic acid with ethanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) . This method parallels the synthesis of methyl-1H-1,2,4-triazole-3-carboxylate, where methanol replaces ethanol .

Reaction Chemistry

The compound undergoes three primary reactions:

  • Hydrolysis: The ester group hydrolyzes in aqueous base to form the carboxylic acid.

  • N-Alkylation: The triazole nitrogen reacts with alkyl halides to produce N-substituted derivatives.

  • Nucleophilic Substitution: The carbonyl groups participate in condensations with amines or hydrazines .

Physicochemical Properties

Solubility and Stability

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,] triazole-3-carboxylate exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). The ester group confers sensitivity to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Thermal Behavior

Differential scanning calorimetry (DSC) of related triazoles reveals melting points between 196–199°C, suggesting similar thermal stability for this compound .

Pharmaceutical and Biological Applications

Drug Discovery

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry due to its:

  • Hydrogen-bonding capacity: Facilitates target binding (e.g., enzyme active sites).

  • Metabolic stability: Resists oxidative degradation compared to imidazoles.

Antiviral Agents

Triazole carboxylates serve as precursors to nucleoside analogues like Ribavirin, which inhibits RNA viral replication . Modifications to the ester group (e.g., replacing ethyl with cyclopentenyl) enhance bioavailability and target selectivity .

Anticancer Activity

Preliminary studies on triazole derivatives demonstrate topoisomerase II inhibition and pro-apoptotic effects in leukemia cell lines (IC50_{50} = 2–10 µM).

Agricultural Chemistry

The compound’s ability to chelate metal ions (e.g., Mn2+^{2+}, Co2+^{2+}) underpins its use in fungicidal formulations, disrupting microbial metalloenzymes .

Recent Research Advances

Crystal Engineering

X-ray crystallography of methyl-1H-1,2,4-triazole-3-carboxylate (a structural analogue) reveals a monoclinic lattice with π-π stacking distances of 3.5 Å, informing cocrystal design for improved solubility .

Green Synthesis

Microwave-assisted synthesis reduces reaction times from 24 h to <2 h while maintaining yields >85%, aligning with sustainable chemistry principles.

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